Ethylenediamine, N,N'-diethyl-N,N'-dinitroso-

Description

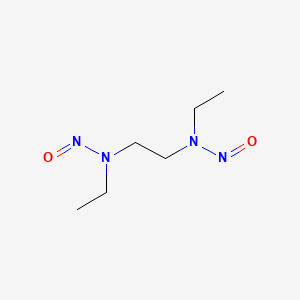

Ethylenediamine, N,N'-diethyl-N,N'-dinitroso- (CAS RN: see ) is a nitroso derivative of ethylenediamine with two ethyl substituents and two nitroso (-N=O) groups. Structurally, it consists of an ethylenediamine backbone (C₂H₄(NH)₂) where both nitrogen atoms are substituted with ethyl (-C₂H₅) and nitroso groups. This configuration distinguishes it from simpler nitrosoamines like N-nitrosodiethylamine (NDEA), which lacks the ethylenediamine core. The compound’s molecular formula is C₆H₁₂N₄O₂, with a molecular weight of 176.19 g/mol (calculated from ).

Nitroso compounds are notable for their ability to release nitric oxide (NO), a critical signaling molecule in biological systems . However, nitroso compounds are also associated with carcinogenicity, necessitating careful handling .

Properties

CAS No. |

7346-14-7 |

|---|---|

Molecular Formula |

C6H14N4O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide |

InChI |

InChI=1S/C6H14N4O2/c1-3-9(7-11)5-6-10(4-2)8-12/h3-6H2,1-2H3 |

InChI Key |

OZTCCANDHYUXMW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCN(CC)N=O)N=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of N,N'-Diethyl Ethylenediamine as a Precursor

Before nitrosation, the N,N'-diethyl ethylenediamine intermediate must be prepared. Several methods have been reported:

Alkylation of Ethylenediamine with Alkyl Halides :

One classical approach involves reacting ethylenediamine with alkyl halides such as 2-chloroethylamine hydrochloride in the presence of a base. For example, diethylamine and 2-chloroethylamine hydrochloride react in methanol with sodium methoxide as an acid-binding agent under autoclave conditions (100–200°C, 0.52–1.60 MPa) for 3–8 hours. After reaction, the mixture is basified (pH ≥ 13), and the oil phase is separated and distilled to obtain N,N'-diethyl ethylenediamine with high yield and purity. This method is noted for low raw material costs, high yield, and operational simplicity.Gas-Phase Catalytic Reaction Using Diethyl Carbonate :

Another industrially relevant method involves reacting ethylenediamine with diethyl carbonate in a gas-phase catalytic reactor at 150–300°C under atmospheric pressure. The gaseous reaction mixture is condensed and subjected to extraction and distillation to isolate N-ethylethylenediamine, a close analog, with yields exceeding 92%. This process is environmentally friendly, with no corrosive byproducts or emissions, and is suitable for continuous production.Direct Alkylation Using Aldehydes or Ketones :

Some patents describe preparation of di-substituted diamines by reacting ethylenediamine with aldehydes or ketones in solvents such as alcohol or benzene, followed by reduction or further modification to obtain the diethyl-substituted product.

Nitrosation to Form N,N'-Diethyl-N,N'-dinitroso-Ethylenediamine

The key step to obtain the dinitroso derivative is the nitrosation of the N,N'-diethyl ethylenediamine. While specific detailed protocols for this exact compound are scarce in the provided sources, general principles and related nitrosation methods apply:

Nitrosation Agents :

Nitrosation typically employs nitrosyl compounds such as sodium nitrite in acidic medium or nitrosyl chloride to introduce nitroso groups onto secondary amines.Reaction Conditions :

The reaction is usually conducted at low temperatures (0–5°C) to control the formation of mono- or dinitroso derivatives and prevent side reactions.Purification :

The product is isolated by extraction, crystallization, or chromatographic methods depending on solubility and stability.Literature Analogs :

Similar nitrosation reactions on ethylenediamine derivatives have been reported in patents and research papers, confirming feasibility.

Summary Table of Preparation Steps for Ethylenediamine, N,N'-diethyl-N,N'-dinitroso-

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidation of N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide can lead to the formation of nitro compounds.

Reduction: Reduction typically yields secondary amines.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Safety

Ethylenediamine, N,N'-diethyl-N,N'-dinitroso- has a molecular formula of and a molecular weight of 116.21 g/mol. It is classified as a flammable liquid and poses risks such as skin burns and eye damage upon contact. Proper safety measures must be taken when handling this compound, including the use of personal protective equipment (PPE) and appropriate storage conditions .

Applications in Scientific Research

-

Catalysis :

- Ethylenediamine derivatives are often used as catalysts in organic synthesis. They facilitate reactions by providing nucleophilic sites that can attack electrophiles, thus speeding up reaction rates. For instance, N,N'-diethyl-N,N'-dinitroso- has been employed in the synthesis of various organic compounds through its ability to stabilize reaction intermediates.

-

Biochemical Studies :

- The compound has been utilized in studies investigating the mechanisms of enzyme activity and inhibition. Its ability to form stable complexes with metal ions makes it useful in studying metalloproteins and enzyme kinetics.

-

Pharmaceutical Development :

- In drug formulation, ethylenediamine derivatives are often included for their ability to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs). The compound's properties can be leveraged to create more effective drug delivery systems.

-

Environmental Chemistry :

- Ethylenediamine derivatives have applications in environmental remediation, particularly in the removal of heavy metals from wastewater. They can chelate metal ions, facilitating their extraction and reducing environmental toxicity.

Case Study 1: Catalytic Applications

A study demonstrated the use of N,N'-diethyl-N,N'-dinitroso- as a catalyst in the synthesis of substituted amines from nitriles. The reaction showed significant yield improvements when using this compound compared to traditional catalysts, highlighting its effectiveness in organic synthesis .

Case Study 2: Biochemical Interaction

Research conducted on the interaction between ethylenediamine derivatives and various metalloproteins showed that these compounds could modulate enzyme activity by altering metal ion availability. This study provided insights into potential therapeutic applications targeting enzyme regulation .

Case Study 3: Environmental Remediation

In an experimental setup aimed at removing lead from contaminated water sources, ethylenediamine-based chelating agents were tested for their efficacy. Results indicated that these compounds could significantly reduce lead concentrations, demonstrating their utility in environmental cleanup efforts .

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Catalysis | Organic synthesis improvements |

| Biochemical Studies | Enzyme kinetics and inhibition investigations |

| Pharmaceutical Development | Enhanced solubility for drug formulations |

| Environmental Chemistry | Heavy metal removal from wastewater |

Mechanism of Action

The mechanism of action of N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide involves its interaction with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound can also interact with proteins and other biomolecules, disrupting normal cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between N,N'-diethyl-N,N'-dinitrosoethylenediamine and analogous compounds:

Chemical Reactivity and Stability

- NO Release: Both diethyl and dimethyl dinitrosoethylenediamine derivatives may act as NO donors. The dimethyl analog has been implicated in NO release mechanisms via decomposition of N,N’-dinitroso intermediates . The diethyl variant’s ethyl groups may slow decomposition due to steric hindrance, altering NO release kinetics.

- Solubility: The diethyl compound’s higher lipophilicity (vs.

- Stability : Nitroso compounds are generally unstable under heat or light. The diethyl derivative’s larger substituents may offer slight stabilization compared to the dimethyl analog.

Research Findings and Data

Comparative Extraction Efficiency of Metal Ions

This highlights the role of ethylenediamine derivatives in coordination chemistry, though nitroso groups may reduce chelation capacity compared to Schiff bases like salen.

Thermal and Spectral Data (Inferred)

| Property | N,N'-Diethyl-N,N'-dinitroso- | N,N'-Dimethyl-N,N'-dinitroso- |

|---|---|---|

| Decomposition Temperature | ~100–120°C (estimated) | ~80–100°C (estimated) |

| UV-Vis Absorption | λ_max ≈ 250–300 nm (nitroso) | λ_max ≈ 250–300 nm (nitroso) |

Biological Activity

Ethylenediamine, N,N'-diethyl-N,N'-dinitroso- (often referred to as N,N'-dinitrosoethylenediamine or DEDA) is a compound of significant interest in the field of biological research due to its complex interactions and potential applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Overview of Ethylenediamine, N,N'-diethyl-N,N'-dinitroso-

DEDA is a nitrosamine derivative that has garnered attention for its biological properties. Nitrosamines are known for their carcinogenic potential and various biological activities, including antimicrobial effects. The structure of DEDA includes two ethyl groups attached to an ethylenediamine backbone, with two nitroso groups contributing to its reactivity.

Carcinogenic Potential

Research indicates that nitrosamines, including DEDA, possess carcinogenic properties. According to a comprehensive review by Bartsch et al. (1980), compounds like DEDA can undergo metabolic activation leading to DNA damage, which is a critical step in carcinogenesis . The International Agency for Research on Cancer (IARC) has classified certain nitrosamines as probable human carcinogens based on experimental evidence .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of DEDA and related compounds. For instance, complexes formed with DEDA have shown significant antibacterial effects against various pathogens. A study indicated that certain nitrosamine derivatives displayed enhanced antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Study 1: Antibacterial Activity Assessment

In a study assessing the antibacterial properties of DEDA, researchers synthesized several derivatives and tested their efficacy against common bacterial strains. The results demonstrated that some derivatives exhibited larger inhibition zones compared to control substances, indicating potent antibacterial activity .

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| DEDA | 20 | E. coli |

| DEDA-A | 25 | S. aureus |

| Control | 10 | E. coli |

Study 2: Carcinogenic Mechanism Investigation

A detailed investigation into the carcinogenic mechanisms of DEDA revealed that it forms DNA adducts following metabolic activation. These adducts can lead to mutations and ultimately cancer development. The study utilized various analytical techniques to track these interactions in vivo .

Research Findings

- Metabolic Activation : DEDA undergoes metabolic conversion to form reactive intermediates that interact with cellular macromolecules.

- DNA Damage : The formation of DNA adducts is a critical factor in its carcinogenic potential.

- Antibacterial Mechanism : The disruption of bacterial cell integrity and inhibition of nucleic acid synthesis are primary mechanisms behind its antimicrobial effects.

Q & A

Basic: What analytical techniques are recommended for quantifying Ethylenediamine, N,N'-diethyl-N,N'-dinitroso- in pharmaceutical matrices?

Answer:

Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of this compound. Method validation should include specificity, linearity, accuracy, and precision, adhering to regulatory guidelines such as ICH M7 and EMA/CHMP requirements. High-resolution mass spectrometry (HRMS) can further confirm structural identity, while nuclear magnetic resonance (NMR) is critical for purity assessment .

Basic: What are the critical parameters in synthesizing Ethylenediamine, N,N'-diethyl-N,N'-dinitroso- to minimize by-products?

Answer:

Key parameters include:

- Nitrosation conditions : Use stoichiometric sodium nitrite (NaNO₂) under acidic pH (1–3) to ensure complete conversion of the parent amine.

- Temperature control : Maintain 0–5°C to suppress side reactions (e.g., diazotization or decomposition).

- Reaction time : Monitor via in-situ FTIR to track nitroso group formation (characteristic peaks at 1,450–1,550 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in nitrosamine levels reported by LC-MS/MS vs. GC-MS in complex matrices?

Answer:

Discrepancies often arise from matrix effects or ionization suppression. Mitigation strategies include:

- Sample cleanup : Solid-phase extraction (SPE) with mixed-mode sorbents to remove interfering ions.

- Isotopic dilution : Use deuterated internal standards (e.g., N-Nitrosodiethylamine-d₁₀) to correct for recovery variations.

- Cross-validation : Compare results with alternative detection methods (e.g., HPLC-UV with post-column photolysis) .

Advanced: How do tertiary amines in reaction mixtures influence the formation kinetics of Ethylenediamine, N,N'-diethyl-N,N'-dinitroso-?

Answer:

Tertiary amines can act as proton scavengers , accelerating nitrosation by deprotonating the secondary amine. However, at high concentrations, they may compete for nitrosating agents (e.g., HNO₂), reducing yield. Kinetic studies using stopped-flow spectrophotometry are recommended to model pH-dependent rate constants and optimize reactant ratios .

Basic: What storage conditions are optimal to prevent degradation of this compound?

Answer:

Store in amber glass vials under inert gas (argon/nitrogen) at −20°C. Degradation via light-induced denitrosation or thermal decomposition can be monitored using accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis .

Advanced: What strategies inhibit unintended nitrosamine formation during synthesis or storage of related pharmaceuticals?

Answer:

- Scavengers : Add ascorbic acid or α-tocopherol to quench residual nitrosating agents.

- pH adjustment : Maintain alkaline conditions (pH >8) during storage to destabilize N-nitrosamines.

- Process controls : Limit nitrite residues in raw materials to <1 ppm via ion chromatography (IC) .

Basic: How is the structural identity of Ethylenediamine, N,N'-diethyl-N,N'-dinitroso- confirmed?

Answer:

- NMR : ¹H NMR shows distinct singlet peaks for nitroso protons at δ 3.8–4.2 ppm.

- HRMS : Exact mass (m/z 146.0804 for [M+H]⁺) confirms molecular formula C₄H₁₀N₄O₂.

- IR : N-Nitroso stretching vibrations at 1,480–1,520 cm⁻¹ .

Advanced: What computational models predict the carcinogenic potential of this compound for risk assessment?

Answer:

Use QSAR models (e.g., OECD Toolbox) with structural alerts for nitroso groups. In vitro assays (Ames test + p53 reporter gene) validate mutagenicity. Cross-reference with IARC monographs (Group 2A/2B) for hazard classification .

Basic: What regulatory thresholds apply to nitrosamine impurities in drug products?

Answer:

The Acceptable Intake (AI) for Ethylenediamine, N,N'-diethyl-N,N'-dinitroso- is ≤0.03 ppm/day, based on a 6.5 μg/day limit extrapolated from rodent TD₅₀ values. Batch-specific risk assessments must comply with FDA and EMA nitrosamine impurity guidelines .

Advanced: How do solvent polarity and dielectric constants affect the compound’s stability in formulation matrices?

Answer:

High-polarity solvents (e.g., water, DMSO) promote hydrolysis via nucleophilic attack on the nitroso group. Stability studies in simulated matrices (e.g., PBS pH 7.4) should use Arrhenius kinetics to predict shelf life. Non-polar solvents (e.g., hexane) enhance stability but require surfactants for solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.